1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Amino Acid Synthesis
- The compound has been used in the synthesis of novel heterocyclic amino acids. A study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized amino acid obtained via [3+2] cycloaddition. This highlights its role in developing new heterocyclic structures (Dzedulionytė et al., 2021).
Non-Selective Inhibitors Synthesis
- Piperidine derivatives of the compound have been synthesized and evaluated as non-selective inhibitors for ACC1/2, an enzyme crucial in fatty acid synthesis. This research is significant for its potential application in metabolic disorders (Chonan et al., 2011).
Cancer Treatment
- The compound has been studied for its potential in treating cancer by inhibiting Aurora A, an enzyme important in the regulation of cell division (ヘンリー,ジェームズ, 2006).
Building Blocks for Drug Discovery
- Azetidine-based isosteres of piperidine and morpholine have been designed using this compound. These building blocks are used in lead optimization programs for drug discovery, demonstrating its versatility in medicinal chemistry (Feskov et al., 2019).
Synthesis of Alkaloids
- The compound has been used in synthesizing trans-2,6-disubstituted piperidine-related alkaloids. This synthesis is crucial for the development of novel alkaloids with potential therapeutic applications (Takahata et al., 2006).
LDL Receptor Upregulation
- It has been utilized in synthesizing compounds that act as upregulators of the LDL receptor, important for cholesterol management and cardiovascular health (Ito et al., 2002).
Antidepressant and Nootropic Agents
- Schiff's bases and 2-azetidinones derived from this compound were investigated for their antidepressant and nootropic activities. These findings are significant in the development of new treatments for mental health disorders (Thomas et al., 2016).
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound acts as a rigid linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins . The rigidity of the linker may impact the 3D orientation of the PROTAC, influencing the formation of the ternary complex between the PROTAC, the target protein, and the E3 ubiquitin ligase . This can optimize the drug-like properties of the PROTAC .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. The PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The optimization of these properties is a key consideration in the design of protacs .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include the cellular environment, the presence of the target protein and E3 ligase, and the properties of the PROTAC itself .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-11(9-16)15-6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICPQHLHLOGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259324-03-2 |
Source
|
Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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